n-(4-Acetylthiazol-2-yl)-3-methylbut-2-enamide

Description

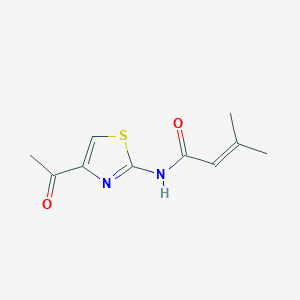

N-(4-Acetylthiazol-2-yl)-3-methylbut-2-enamide is a synthetic organic compound featuring a thiazole ring substituted with an acetyl group at position 4, linked via an amide bond to a 3-methylbut-2-enamide moiety. Thiazole derivatives are widely studied for their bioactivity, particularly in antimicrobial, anticancer, and kinase inhibition applications . The acetyl group at position 4 of the thiazole ring may enhance metabolic stability or binding affinity, while the α,β-unsaturated enamide (but-2-enamide) group is a common pharmacophore in covalent inhibitors, enabling interactions with nucleophilic residues in biological targets.

Properties

Molecular Formula |

C10H12N2O2S |

|---|---|

Molecular Weight |

224.28 g/mol |

IUPAC Name |

N-(4-acetyl-1,3-thiazol-2-yl)-3-methylbut-2-enamide |

InChI |

InChI=1S/C10H12N2O2S/c1-6(2)4-9(14)12-10-11-8(5-15-10)7(3)13/h4-5H,1-3H3,(H,11,12,14) |

InChI Key |

NSNIYMUNTDCEPH-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CC(=O)NC1=NC(=CS1)C(=O)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-aminothiazole with an appropriate acylating agent to introduce the acetyl group . The enamide moiety can be introduced through a subsequent reaction with a suitable alkene derivative under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

N-(4-Acetylthiazol-2-yl)-3-methylbut-2-enamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(4-Acetylthiazol-2-yl)-3-methylbut-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-Acetylthiazol-2-yl)-3-methylbut-2-enamide involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes and proteins, inhibiting their activity . This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Key Observations:

Core Heterocycle: The target compound uses a thiazole core, whereas the patent compounds are quinoline-based. The 4-acetyl group on the thiazole may reduce metabolic degradation compared to unsubstituted thiazoles.

Enamide Variations :

- The α,β-unsaturated enamide group is conserved across all compounds, suggesting a shared mechanism of covalent inhibition.

- The 3-methylbut-2-enamide in the target compound introduces steric bulk, which could modulate reactivity or off-target effects compared to simpler acrylamide or but-2-enamide groups .

Substituent Impact: Chloro and pyridinylmethoxy groups in the patent compounds likely enhance solubility and target affinity, whereas the tetrahydrofuranoxy group may improve blood-brain barrier penetration. The absence of these substituents in the target compound implies a different target profile or simplified synthesis.

Pharmacological and Physicochemical Properties

- Solubility: The acetylthiazole moiety may reduce aqueous solubility compared to the polar tetrahydrofuranoxy or cyano groups in patent compounds.

- Metabolic Stability : The methyl branch in 3-methylbut-2-enamide could slow hepatic oxidation relative to linear enamide chains.

- Target Selectivity: Thiazole-based compounds often exhibit broader kinase inhibition, whereas quinoline derivatives are more specific to receptors like EGFR or ALK .

Biological Activity

N-(4-Acetylthiazol-2-yl)-3-methylbut-2-enamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological evaluations, and structure-activity relationships (SAR) based on various research findings.

Chemical Structure and Properties

This compound features a thiazole ring, which is known for its diverse biological activities. The compound can be represented structurally as follows:

Synthesis of the Compound

The synthesis of thiazole-based derivatives, including this compound, typically involves the reaction of thiazole derivatives with appropriate acylating agents. Recent studies have demonstrated that various substituents on the thiazole ring can significantly influence the biological activity of the resulting compounds .

1. Antimicrobial Activity

Research indicates that thiazole derivatives possess notable antimicrobial properties. For instance, studies have shown that compounds containing thiazole rings exhibit significant antibacterial activity against various strains, including resistant bacteria . The presence of the acetyl group in this compound may enhance its interaction with bacterial enzymes.

2. Anticancer Activity

Thiazole derivatives are also explored for their anticancer potential. In vitro studies have demonstrated that certain thiazole-based compounds show cytotoxic effects against cancer cell lines. For example, compounds with similar structures have been reported to induce apoptosis in cancer cells, with IC50 values indicating their effectiveness . The SAR analysis suggests that electron-donating groups at specific positions on the phenyl ring enhance anticancer activity.

3. Enzyme Inhibition

This compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. Research findings indicate moderate AChE inhibitory activity, with certain structural modifications leading to enhanced potency .

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.